molecular formula C22H19N3O B14277885 Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- CAS No. 130946-68-8

Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl-

Cat. No.: B14277885
CAS No.: 130946-68-8
M. Wt: 341.4 g/mol
InChI Key: KBWOTHNYUHKJBD-UHFFFAOYSA-N
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Description

Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indeno-pyrazole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methoxy and methyl groups via nucleophilic or electrophilic substitution reactions.

    Quinoline Derivatization: Attachment of the quinoline moiety through condensation or coupling reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups to yield different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may introduce various functional groups to the indeno-pyrazole core.

Scientific Research Applications

Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Pathway Interference: Disruption of specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- include:

    Indeno(1,2-c)pyrazole Derivatives: Other derivatives with different substituents.

    Quinoline Derivatives: Compounds with similar quinoline moieties.

    Heterocyclic Compounds: Other heterocyclic compounds with similar ring structures.

Uniqueness

The uniqueness of Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-methoxy-4-methyl-2-quinolinyl)-3-methyl- lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.

Properties

CAS No.

130946-68-8

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

1-(6-methoxy-4-methylquinolin-2-yl)-3-methyl-4H-indeno[1,2-c]pyrazole

InChI

InChI=1S/C22H19N3O/c1-13-10-21(23-20-9-8-16(26-3)12-18(13)20)25-22-17-7-5-4-6-15(17)11-19(22)14(2)24-25/h4-10,12H,11H2,1-3H3

InChI Key

KBWOTHNYUHKJBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)OC)N3C4=C(CC5=CC=CC=C54)C(=N3)C

Origin of Product

United States

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